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Hyperaspine

Cat. No.: B1248655
M. Wt: 334.5 g/mol
InChI Key: SGHXLRHVQDPMOF-LUKYLMHMSA-N
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Description

Discovery and Source Organism: Hyperaspis campestris (Coleoptera: Coccinellidae)

Hyperaspine was first isolated from the European ladybird beetle, Hyperaspis campestris. researchgate.netacs.orgrsc.org This species is a known predator of scale insects. researchgate.net The identification of this compound as a defensive alkaloid added to the growing list of such compounds found in various coccinellids, which are believed to contribute to their toxicity and distastefulness to predators. researchgate.netnottingham.ac.uk The presence of this novel, bitter alkaloid underscores the chemical diversity within this family of beetles. researchgate.net

Methodologies for Natural Product Isolation from Biological Matrices

The isolation of alkaloids like this compound from their natural source is a meticulous process that involves careful extraction and purification to obtain the pure compound for structural analysis.

The general procedure for extracting alkaloids from ladybird beetles involves an initial extraction with a solvent, followed by an acid-base extraction to separate the basic alkaloids from other constituents. nottingham.ac.uk For instance, in studies of other ladybird species, whole beetles are often frozen, ground, and then extracted with a solvent like methanol. nih.gov Another method involves crushing the larvae in a solvent such as bidistilled acetone (B3395972). wallonie.be Following the initial solvent extraction, the mixture is typically subjected to an acid-base workup to isolate the alkaloid fraction. nottingham.ac.ukdb-thueringen.de

Following extraction, chromatographic techniques are essential for the separation and purification of individual alkaloids. High-Performance Liquid Chromatography (HPLC) is a key tool in this process, often revealing multiple compounds within the crude extract. nottingham.ac.uk For the final determination of the absolute configuration of this compound, HPLC analyses on a chiral column were employed, which was crucial in unequivocally establishing its stereochemistry. researchgate.netresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis and identification of ladybird alkaloids, allowing for the detection of specific compounds based on their retention times and mass spectra. wallonie.benih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Determination

The definitive determination of this compound's novel and complex structure was achieved through the application of modern spectroscopic and analytical methods. rsc.orgrsc.org

The structure of this compound was primarily determined using 2D NMR methods. researchgate.netresearchgate.net Techniques such as COSY, HMQC, and HMBC are instrumental in elucidating the intricate connectivities of atoms within complex alkaloid structures. rsc.org For this compound, these NMR experiments were vital in assigning the (3R,4aR,6S,8R)-6-hydroxy-3-methyl-8-pentylperhydropyrido[1,2-c] researchgate.netrsc.orgoxazine 6-(pyrrole-2-carboxylate) structure. researchgate.netresearchgate.net The relative stereochemistry of synthetic intermediates of this compound has also been confirmed using NOESY experiments. acs.orgacs.org

Table 1: Key Spectroscopic Data for this compound

Technique Observation Reference
2D NMR Determined the (3R,4aR,6S,8R)-6-hydroxy-3-methyl-8-pentylperhydropyrido[1,2-c] researchgate.netrsc.orgoxazine 6-(pyrrole-2-carboxylate) structure. researchgate.netresearchgate.net
MS Confirmed the molecular formula. researchgate.netrsc.org

| Chiral HPLC | Established the absolute configuration as 3S,4aS,6R,8S. | researchgate.netresearchgate.net |

Mass spectrometry was a critical tool in confirming the molecular formula of this compound. researchgate.netrsc.org High-resolution mass spectrometry (HR-MS), in particular, allows for the determination of the exact mass of the molecular ion and its fragments, which provides crucial information about the elemental composition of the molecule. db-thueringen.deacademie-sciences.frnih.gov This technique, alongside NMR data, provided the definitive evidence for the proposed structure of this compound. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30N2O3 B1248655 Hyperaspine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

[(3S,4aS,6R,8S)-3-methyl-8-pentyl-1,3,4,4a,5,6,7,8-octahydropyrido[1,2-c][1,3]oxazin-6-yl] 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C19H30N2O3/c1-3-4-5-7-15-11-17(24-19(22)18-8-6-9-20-18)12-16-10-14(2)23-13-21(15)16/h6,8-9,14-17,20H,3-5,7,10-13H2,1-2H3/t14-,15-,16-,17+/m0/s1

InChI Key

SGHXLRHVQDPMOF-LUKYLMHMSA-N

Isomeric SMILES

CCCCC[C@H]1C[C@H](C[C@H]2N1CO[C@H](C2)C)OC(=O)C3=CC=CN3

Canonical SMILES

CCCCCC1CC(CC2N1COC(C2)C)OC(=O)C3=CC=CN3

Synonyms

hyperaspine

Origin of Product

United States

Origin, Isolation, and Structural Elucidation of Hyperaspine

Advanced Spectroscopic and Analytical Techniques for Structural Determination

X-ray Crystallography for Definitive Three-Dimensional Architecture

X-ray crystallography is a powerful experimental science that provides the most definitive information on the three-dimensional structure of a crystalline compound. wikipedia.org The technique involves directing a beam of X-rays onto a well-ordered crystal of the substance. anton-paar.commpg.de As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice. anton-paar.com By measuring the angles and intensities of these diffracted beams, scientists can produce a three-dimensional map of the electron density within the crystal. wikipedia.org This map allows for the precise determination of atomic positions, bond lengths, and bond angles, thereby revealing the molecule's complete spatial arrangement. wikipedia.organton-paar.com

In the case of Hyperaspine, its initial structural elucidation was accomplished through a combination of 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) methods. researchgate.net While X-ray crystallography remains the gold standard for atomic-level structural determination, the application of these other spectroscopic techniques was sufficient to determine its connectivity and relative stereochemistry.

Elucidation of Absolute Configuration: Stereochemical Assignments of this compound

Determining the absolute configuration—the precise three-dimensional arrangement of atoms at chiral centers—is a critical step in the characterization of any chiral molecule. For a complex natural product like this compound, with multiple stereocenters, this assignment is essential for understanding its biological function and for enabling accurate enantioselective synthesis. The absolute configuration of natural this compound was unequivocally established through a combination of chromatographic and spectroscopic analysis.

Chiral High-Performance Liquid Chromatography (HPLC) is a specialized and highly effective chromatographic technique for separating stereoisomers. phenomenex.com The method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. phenomenex.comnih.gov Because the CSP is chiral, it interacts differently with the enantiomers of the analyte as they pass through the column, leading to different retention times and enabling their separation. phenomenex.comresearchgate.net

This technique was pivotal in assigning the absolute stereochemistry of this compound. Research published in 2005 reported the successful total synthesis of a racemic mixture of (+/-)-hyperaspine. By comparing the synthetic material with the natural alkaloid using HPLC on a chiral column, researchers were able to definitively establish the absolute configuration of the natural compound. researchgate.net

Table 1: Determined Absolute Configuration of Natural this compound
CompoundMethod of DeterminationEstablished Absolute ConfigurationReference
This compoundChiral High-Performance Liquid Chromatography (HPLC)(3S, 4aS, 6R, 8S) researchgate.net

Spectroscopic methods are indispensable tools for stereochemical assignment. Electronic Circular Dichroism (ECD) is a technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub This phenomenon is observed only in the absorption bands of optically active compounds, making ECD exquisitely sensitive to molecular chirality. encyclopedia.pubmdpi.com The resulting ECD spectrum, with its characteristic positive or negative bands (known as Cotton effects), serves as a unique fingerprint of a molecule's absolute configuration. ull.es

For complex molecules, the experimental ECD spectrum is often compared with spectra predicted by quantum-chemical calculations for all possible stereoisomers. nih.gov A match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. nih.govnih.gov While chiral HPLC was the definitive method cited for establishing the absolute configuration of this compound researchgate.net, ECD represents a powerful, complementary approach widely used in the structural elucidation of natural products, particularly when suitable crystals for X-ray analysis cannot be obtained. nih.gov In addition to chiroptical methods, other spectroscopic techniques like 2D NMR were instrumental in determining the relative stereochemistry of this compound by analyzing spatial correlations between protons within the molecule. researchgate.net

Synthetic Strategies and Methodological Advancements

Early Synthetic Endeavors Towards Hyperaspine and its Epimers

Initial efforts to synthesize this compound and its related epimers laid the groundwork for more efficient and stereoselective routes. These early approaches were crucial in understanding the reactivity of key intermediates and in establishing the feasibility of different ring-forming strategies.

The first racemic synthesis of this compound was reported by Braekman and coworkers, a 15-step sequence that commenced from a protected piperidine-4-one. acs.orgacs.org Another notable racemic synthesis was achieved starting from a protected piperidin-4-one, which unequivocally established the absolute configuration of the natural alkaloid as (3S,4aS,6R,8S) through HPLC analysis on a chiral column. researchgate.net These racemic syntheses, while lengthy, were instrumental in confirming the proposed structure of this compound.

Synthetic Approach Key Features Number of Steps Overall Yield Reference
Braekman et al. (Racemic)Started from a protected piperidine-4-one.15Not Reported acs.orgacs.org
Ma and Zhu (Enantioselective)Utilized a Dieckmann reaction and diastereoselective hydrogenation.918% nih.govacs.orgacs.org
Comins and Sahn (Enantioselective)Employed chiral dihydropyridones and a stereoselective dissolving metal reduction.621% acs.orgnih.gov

Total Synthesis of (+)-Hyperaspine: Key Methodologies and Innovations

The total synthesis of (+)-hyperaspine has been a fertile ground for the application and development of novel synthetic methodologies. These innovative approaches have enabled more efficient and stereocontrolled access to this complex natural product.

The use of N-acyliminium ion cyclizations has been explored as a powerful strategy for the construction of the A-ring of the this compound skeleton. ohiolink.edu This methodology offers the potential for excellent stereocontrol over the newly formed stereocenters at C4a and C6. ohiolink.edu The general principle involves the generation of a reactive N-acyliminium ion intermediate, which then undergoes an intramolecular cyclization. ohiolink.eduscielo.brnih.gov Research in this area has focused on designing suitable precursors that can be efficiently converted to the key N-acyliminium ion intermediate, often involving the oxidation of a precursor at the C4a position. ohiolink.edu While a completed total synthesis of this compound using this specific methodology has not been reported, the research has demonstrated the utility of N-acyliminium ion cyclizations for creating urethane-functionalized substrates, which are relevant to the this compound core. ohiolink.edu

Chiral 2,3-dihydro-4-pyridones have proven to be highly effective and versatile intermediates in the enantioselective synthesis of (+)-hyperaspine. acs.orgacs.org The synthesis developed by Comins and Sahn provides a prime example of their utility. acs.org Their approach began with the addition of the zinc enolate of acetone (B3395972) to a chiral, non-racemic 1-acylpyridinium salt, which was prepared in situ from 4-methoxy-3-(triisopropylsilyl)pyridine (B161981) and (+)-TCC chloroformate. acs.orgacs.org This reaction yielded an N-acyldihydropyridone, which was then elaborated through a series of stereocontrolled transformations to afford (+)-hyperaspine. acs.orgacs.org The use of these chiral building blocks allows for the early introduction of stereocenters and provides a convergent and efficient route to the target molecule. acs.orgsioc-journal.cn

Tandem Aza-Michael Reactions in Formal Syntheses

A key strategy employed in the synthesis of this compound is the use of tandem reactions, which allow for the construction of complex molecular architectures in a single, efficient step. A notable example is the stereoselective formal total synthesis of (+)-hyperaspine that utilizes a tandem aza-Michael reaction as the pivotal step. molaid.comresearcher.liferesearchgate.net This approach has been reported to proceed in good yield, demonstrating its effectiveness in assembling the core structure of the alkaloid. molaid.comresearchgate.net

The formal synthesis begins with a known chiral starting material, and the critical tandem reaction involves the conjugate addition of an amine (aza-Michael addition) to an α,β-unsaturated system, which then triggers a subsequent intramolecular reaction to form a heterocyclic ring. This sequence rapidly builds the complexity of the molecule, establishing key stereocenters and the fundamental bicyclic framework of the this compound scaffold. The successful application of this reaction underscores its power in streamlining synthetic routes to complex natural products. researchgate.netscispace.comunipa.it

Detailed research findings highlight the efficiency of this method. For instance, the synthesis reported by Palakodety Radha Krishna and Aare Sreeshailam showcases a stereoselective formal total synthesis of (+)-hyperaspine where the tandem aza-Michael reaction is the key strategic element. scispace.com This approach represents a significant methodological advancement, offering a concise pathway to the quinolizidine (B1214090) core characteristic of this class of alkaloids. researchgate.net

Ring-Closing Metathesis and Other Cyclization Strategies

The construction of the 3-oxaquinolizidine ring system of this compound has been approached through various cyclization strategies. acs.org While direct applications of Ring-Closing Metathesis (RCM) to this compound itself are not prominently detailed, RCM is a powerful and widely used method for the synthesis of nitrogen-containing heterocycles, including the piperidine (B6355638) rings that form the core of this compound. researchgate.netorganic-chemistry.orgnih.gov RCM utilizes ruthenium-based catalysts to form cyclic alkenes from acyclic diene precursors, a transformation that is tolerant of a wide variety of functional groups. organic-chemistry.org The formation of 5- to 30-membered rings is possible, with the driving force often being the entropically favorable release of a small volatile alkene, such as ethene. organic-chemistry.org This methodology could be applied to a suitably functionalized acyclic precursor to forge one of the rings in the this compound skeleton.

Beyond RCM, other cyclization methods have been successfully implemented. In a highly stereoselective six-step synthesis of (+)-hyperaspine, a key cyclization was achieved using phase-transfer catalysis. acs.org In this route, an alcohol intermediate was treated with potassium carbonate, dibromomethane, and Aliquat 336 to effect the cyclization, affording a bicyclic dihydropyridone in 82% yield. acs.org This step is crucial for establishing the bicyclic nature of the target molecule.

Other relevant cyclization strategies in the synthesis of related alkaloids include:

Conjugate Addition followed by Cyclization: The addition of a lithium amide to an α,β-unsaturated ester followed by cyclization is a common method for creating substituted piperidines. researchgate.net

Intramolecular Heck Reactions: Palladium-catalyzed intramolecular reactions can be used to form cyclic structures.

Pictet-Spengler Reaction: This reaction is a classic method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, which share structural motifs with some alkaloids.

Cyclization StrategyDescriptionApplicability to this compound Core
Phase-Transfer Catalysis Cyclization Employs a phase-transfer catalyst to facilitate a reaction between reagents in an immiscible two-phase system, enabling the formation of a bicyclic dihydropyridone intermediate. acs.orgDirectly used in a reported 6-step total synthesis of (+)-Hyperaspine. acs.org
Ring-Closing Metathesis (RCM) Uses a ruthenium catalyst to form a cyclic alkene from an acyclic diene precursor through the formation of a metallacyclobutane intermediate. organic-chemistry.orgPotentially applicable for forming the piperidine or quinolizidine ring system from a suitable diene precursor. nih.govrsc.org
Tandem Aza-Michael Reaction An initial intermolecular conjugate addition of an amine is followed by an intramolecular cyclization to rapidly build the heterocyclic core. molaid.comresearchgate.netUsed as the key step in a formal total synthesis of (+)-Hyperaspine. molaid.comresearcher.life

Development of Synthetic Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound correlates with its biological activity. oncodesign-services.com These studies involve the systematic synthesis of analogs, where specific parts of the lead molecule—in this case, this compound—are modified. oncodesign-services.com The resulting derivatives are then subjected to biological testing to evaluate how these structural changes affect their potency, selectivity, and other pharmacological properties. oncodesign-services.comufl.edu

For this compound, an SAR study would involve creating a library of related compounds to probe the importance of its distinct structural features. The goals would be to identify the pharmacophore (the essential features responsible for activity) and to potentially develop new compounds with improved therapeutic profiles. ufl.edu

Key structural modifications for a this compound-focused SAR study could include:

Alteration of the C6-Pentyl Side Chain: The length, branching, and polarity of this alkyl chain could be varied. Analogs could be synthesized with shorter (e.g., butyl, propyl) or longer (e.g., hexyl, heptyl) chains, or with functional groups introduced to probe interactions with biological targets.

Modification of the 3-Oxo Group: The ketone could be reduced to the corresponding alcohol (introducing a new stereocenter), converted to an oxime, or removed entirely to assess its role in binding or activity.

Stereochemical Variations: Synthesizing diastereomers of this compound, such as (−)-8-epithis compound, allows for the investigation of the spatial arrangement of substituents on the biological activity. acs.org

Quinolizidine Ring Modification: The core scaffold could be altered by changing ring size (e.g., creating pyrrolizidine (B1209537) analogs) or by introducing substituents at various positions on the rings.

The process mirrors SAR studies conducted on other complex natural products. For example, in the study of largazole, a potent HDAC inhibitor, analogs were synthesized to determine that the thiol group is the key pharmacophore. ufl.edu Similarly, an extensive study on schwarzinicine A involved synthesizing 57 analogs to map the structural features essential for its vasorelaxant activity. nih.gov A similar systematic approach for this compound would provide invaluable data on its mode of action.

Proposed this compound AnalogRationale for Synthesis (SAR Objective)
6-des-pentyl-hyperaspineTo determine if the pentyl side chain is essential for biological activity.
3-hydroxy-hyperaspine (diastereomeric mixture)To evaluate the importance of the C3-keto group for activity and explore hydrogen bonding potential.
6-cyclohexyl-hyperaspineTo probe the spatial requirements of the binding pocket by introducing a bulkier, conformationally restricted side chain.
8-epithis compoundTo assess the impact of stereochemistry at the C8 position on biological function. acs.org
N-oxide of this compoundTo investigate the role of the bridgehead nitrogen and modify the polarity and metabolic profile of the compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Applying its 12 principles to the synthesis of a complex molecule like this compound involves critically evaluating existing routes and identifying opportunities for improvement in terms of environmental impact and efficiency.

An analysis of a reported this compound synthesis can be viewed through the lens of green chemistry principles:

Less Hazardous Chemical Syntheses: Synthetic routes should be designed to use and generate substances with minimal toxicity. skpharmteco.com This involves avoiding heavy metals, highly toxic reagents, and hazardous solvents where possible.

Safer Solvents and Auxiliaries: Many organic syntheses rely on volatile and often toxic solvents like DMSO and THF, which were used in a reported this compound synthesis. acs.org Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical CO₂, or minimizing solvent use altogether. acs.org

Design for Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. yale.edu The use of microwave-assisted synthesis can be an energy-efficient alternative to prolonged heating. mdpi.comatiner.gr

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.eduacs.org The use of phase-transfer catalysis and ruthenium catalysts for metathesis are examples of this principle in action. acs.orgorganic-chemistry.org However, many steps in classical organic synthesis still rely on stoichiometric reagents (e.g., reducing agents like LS-Selectride or organometallic reagents). acs.org

Reduce Derivatives: Unnecessary protection and deprotection steps add to the step count, require additional reagents, and generate waste. acs.org Syntheses that avoid or minimize the use of protecting groups are considered "greener."

Green Chemistry PrincipleApplication/Analysis in this compound SynthesisPotential Improvement
Atom Economy Multi-step syntheses often have low atom economy. acs.orgFavoring addition and cycloaddition reactions (e.g., tandem aza-Michael) over substitution and elimination reactions.
Catalysis RCM and phase-transfer catalysis are good examples. acs.orgorganic-chemistry.org Use of stoichiometric reagents like LS-Selectride is less ideal. acs.orgDeveloping catalytic, enantioselective methods to replace stoichiometric chiral auxiliaries and reagents.
Safer Solvents Syntheses have used solvents like DMSO and THF. acs.orgInvestigating the use of greener solvents like 2-MeTHF, cyclopentyl methyl ether (CPME), or ethanol.
Reduce Derivatives Syntheses may involve protecting groups for certain functional groups.Designing synthetic routes that use chemoselective reagents to avoid the need for protection/deprotection steps. acs.org
Energy Efficiency Some steps may require heating or cooling. mdpi.comExploring microwave-assisted or flow chemistry conditions to reduce reaction times and energy input. atiner.gr

By consciously applying these principles, future syntheses of this compound and its analogs can be made more sustainable, efficient, and cost-effective without compromising on chemical complexity and novelty.

Molecular and Cellular Biological Investigations of Hyperaspine

Preclinical In Vitro Studies of Biological Activity

A thorough examination of scientific databases yields no specific publicly available data corresponding to receptor binding assays, enzyme inhibition profiling, or cellular pathway modulation assays for Hyperaspine. While the compound is hypothesized to interact with insect nAChRs, crucial quantitative metrics such as binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) from competitive binding assays are absent from the current body of scientific literature.

There are no published studies detailing the results of receptor binding assays for this compound. Consequently, no data table of binding affinities for specific receptor subtypes can be provided.

No specific enzyme inhibition data for this compound has been reported in the accessible scientific literature. Therefore, a data table of IC50 values for various enzymes cannot be compiled.

Information regarding the effects of this compound on specific cellular signaling pathways, such as the MAPK pathway or cyclic AMP (cAMP) levels, is not available in published research.

Preclinical In Vivo Models for Mechanistic Elucidation (excluding toxicology/safety)

Detailed preclinical in vivo studies using model organisms to characterize the phenotypic effects of this compound and to identify its molecular targets are not described in the available scientific literature.

There are no published reports of in vivo studies on model organisms such as Drosophila melanogaster or Caenorhabditis elegans to characterize the phenotypic consequences of this compound exposure or to facilitate the identification of its molecular targets.

Due to the lack of dedicated in vivo mechanistic studies, there is no information available regarding the specific molecular targets and signaling pathways modulated by this compound in a whole-organism context.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound relates to its biological activity. These studies typically involve synthesizing a series of derivatives where specific parts of the molecule are systematically modified. By comparing the biological activities of these derivatives with the parent compound, researchers can identify the key structural features, or pharmacophores, that are essential for its biological effects.

While dedicated and extensive SAR studies on this compound and its derivatives are not widely documented in publicly available literature, the principles of SAR can be applied to hypothesize which parts of the this compound molecule are likely crucial for its activity. Key areas for potential modification and study would include the 3-oxaquinolizidine skeleton, the stereochemical centers, and the substituents on the ring system. The synthesis of analogs with alterations in these positions would be a critical step in elucidating the SAR of this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties or structural features (descriptors) of the molecules with their observed activities. For a QSAR study to be performed, a dataset of structurally related compounds with corresponding biological activity data is required.

Currently, there are no specific QSAR models for this compound published in the scientific literature. The development of such a model would necessitate the synthesis and biological testing of a library of this compound derivatives. Once such data is available, various molecular descriptors could be calculated, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which influence electrostatic interactions.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which are crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Topological descriptors: which describe the connectivity of atoms within the molecule.

These descriptors would then be used to build a predictive model that could estimate the biological activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent and selective compounds.

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups, arranged in a specific three-dimensional geometry.

In the absence of experimental data on the biological target of this compound, a ligand-based pharmacophore model could be developed once a set of active this compound analogs is available. This approach would involve aligning the three-dimensional structures of these active molecules to identify the common chemical features that are likely responsible for their shared biological activity.

A hypothetical pharmacophore for this compound and its derivatives might include:

A hydrogen bond acceptor (the carbonyl group in the oxaquinolizidine ring).

A hydrogen bond donor or a positively ionizable feature (the nitrogen atom).

Hydrophobic features corresponding to the alkyl side chains.

Specific spatial arrangements of these features dictated by the rigid ring structure.

Such a model would be a valuable tool for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity, as well as for guiding the design of new this compound derivatives.

Stereochemistry plays a critical role in the biological activity of chiral molecules like this compound. The specific three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological target, which is typically also a chiral macromolecule such as a protein or a nucleic acid. Even subtle changes in stereochemistry can lead to dramatic differences in biological activity, with one enantiomer being highly active while the other is inactive or even exhibits a different type of activity.

The absolute configuration of naturally occurring this compound has been determined, and it is understood that this specific stereoisomer is the one produced by the ladybird beetle for its defensive purposes. Any synthetic derivatives of this compound would need to consider the stereochemistry at each chiral center. The synthesis of different stereoisomers of this compound and its derivatives, followed by their biological evaluation, would be essential to understand the stereochemical requirements for activity. It is highly probable that the biological target of this compound has a binding site that is stereochemically complementary to the natural enantiomer, and any changes to this configuration would likely diminish or abolish its biological activity.

Comparative Analysis with Other Ladybird Alkaloids for Mechanistic Insights

Many ladybird beetles produce a diverse array of alkaloids for chemical defense. Comparing the structure and biological activity of this compound with other well-characterized ladybird alkaloids can provide valuable insights into its potential mechanism of action. Several classes of ladybird alkaloids have been identified, and their biological activities have been investigated to varying extents.

One of the most studied mechanisms of action for ladybird alkaloids is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial for synaptic transmission in the insect central nervous system, making them a common target for insecticides. For instance, alkaloids such as adaline and coccinelline have been shown to act as non-competitive antagonists of insect nAChRs, often with a degree of selectivity for insect receptors over their vertebrate counterparts. nih.govnottingham.ac.uk This selectivity is a desirable trait for the development of new insecticides.

Given that this compound is also a defensive alkaloid from a ladybird beetle, it is plausible to hypothesize that it may also target the insect nervous system, potentially acting on nAChRs or other ligand-gated ion channels. The 3-oxaquinolizidine skeleton of this compound is structurally distinct from the piperidine-based structures of adaline or the azaphenalene core of coccinelline, suggesting that it may interact with its target in a unique manner.

A comparative analysis of the biological activities of these alkaloids highlights the chemical diversity employed by ladybirds for their defense. While some alkaloids exhibit potent insecticidal properties, others may primarily function as feeding deterrents. The specific biological role of this compound in the chemical defense of Hyperaspis campestris would be an interesting area for future research.

To facilitate a comparative analysis, the following table summarizes the structural class and known or proposed biological activities of several representative ladybird alkaloids.

Alkaloid NameStructural ClassKnown/Proposed Biological Activity
This compound 3-OxaquinolizidineDefensive alkaloid; specific biological activity and mechanism not yet fully elucidated.
Adaline Piperidine (B6355638)Antagonist of nicotinic acetylcholine receptors (nAChRs), insecticidal. nih.gov
Coccinelline AzaphenaleneDefensive alkaloid, feeding deterrent, potential antagonist of nAChRs.
Harmonine Dimeric AlkaloidAntagonist of nicotinic acetylcholine receptors (nAChRs), antimicrobial.
Hippodamine PiperidineDefensive alkaloid, potential neurotoxic activity.

This comparative approach suggests that the investigation of this compound's effects on insect nAChRs would be a logical first step in elucidating its mechanism of action.

Advanced Analytical and Computational Methodologies in Hyperaspine Research

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in modern natural product research and metabolomics. nih.gov Unlike unit mass resolution mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide extremely high mass accuracy (typically <5 ppm). hilarispublisher.comdiva-portal.org This precision allows for the determination of the elemental composition of a molecule from its exact mass, which is crucial for identifying unknown metabolites without authentic standards. nih.gov

In the context of a natural product like Hyperaspine, HRMS is invaluable for metabolite profiling. When a compound is introduced into a biological system, it is often metabolized into various related structures. diva-portal.org Identifying these metabolites is critical for understanding the compound's biological fate and potential bioactivity. The untargeted nature of HRMS allows for the screening of as many metabolites as possible in a single analysis. animbiosci.org Coupled with liquid chromatography (LC-HRMS), this technique can separate complex mixtures from biological samples and provide high-quality data on numerous compounds simultaneously. hilarispublisher.comanimbiosci.org The large datasets generated are then processed using advanced data mining techniques to pinpoint potential metabolites of the parent compound. nih.gov While the initial structure of this compound was determined using mass spectrometry, detailed metabolite profiling studies using HRMS have not been extensively reported in the literature. hilarispublisher.com However, the application of HRMS would be the definitive method for identifying its in vivo or in vitro metabolic products.

Table 1: Key Advantages of HRMS in Metabolite Profiling

Feature Description Relevance to this compound Research
High Mass Accuracy Provides mass measurements with errors typically below 5 ppm. Enables the confident assignment of elemental formulas to potential metabolites. nih.gov
High Resolution Ability to distinguish between ions with very similar mass-to-charge ratios. Separates metabolite signals from background noise and isobaric interferences. hilarispublisher.com
High Sensitivity Can detect compounds at very low concentrations. Allows for the identification of minor metabolites in complex biological matrices. animbiosci.org

| Untargeted Analysis | Capable of detecting a wide range of compounds in a sample, not just predefined targets. | Facilitates the discovery of novel or unexpected metabolic pathways for this compound. animbiosci.org |

Advanced NMR Techniques for Conformational Analysis and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. researchgate.netnih.gov While 1D and basic 2D NMR experiments (like COSY and HSQC) were used to elucidate the fundamental structure of this compound, advanced NMR techniques can provide deeper insights into its conformational flexibility and interactions with biological targets. hilarispublisher.comipb.pt

Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, can be performed using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). numberanalytics.com NOESY detects protons that are close in space, providing distance restraints that help define the molecule's preferred 3D shape and the relative orientation of its stereocenters. numberanalytics.com For a molecule with multiple chiral centers like this compound, understanding its conformational preferences is key to understanding its biological function. researchgate.net

Furthermore, NMR is a primary method for studying ligand-binding interactions at an atomic level. nih.gov Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, can identify which molecules in a mixture are binding to a target protein and even map the binding epitope. researchgate.net These methods are particularly effective for detecting weak and transient interactions, which are often the starting point for drug discovery. nih.gov Protein-observed NMR experiments, on the other hand, can monitor changes in a protein's NMR spectrum upon ligand binding to map the binding site and study any induced conformational changes. nih.gov Although these techniques are ideally suited for studying the biological interactions of this compound, specific conformational and ligand-binding studies on this compound are not yet prevalent in scientific literature.

Table 2: Advanced NMR Techniques and Their Applications

NMR Technique Primary Application Information Gained
NOESY/ROESY Conformational Analysis Through-space correlations between nuclei, providing distance information to define 3D structure. numberanalytics.com
STD NMR Ligand-Binding Screening Identifies which part of a ligand is in close contact with a protein receptor. researchgate.net
WaterLOGSY Ligand-Binding Screening Detects binding by observing the transfer of magnetization from bulk water to the ligand via the protein. researchgate.net
CPMG Relaxation Dispersion Protein/Ligand Dynamics Characterizes millisecond-timescale conformational exchange, often associated with binding events. nih.gov

| Paramagnetic Relaxation Enhancement (PRE) | Structural Restraints | Provides long-range distance information (up to ~25 Å) for determining the structure of protein-ligand complexes. nih.govnih.gov |

In Silico Approaches: Molecular Docking and Dynamics Simulations

Computational, or in silico, methods are essential for predicting and analyzing the interactions of small molecules with biological macromolecules. nih.gov These approaches can guide experimental work and provide insights that are difficult to obtain through laboratory methods alone.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a protein target). biorxiv.orgbhu.ac.in The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on binding affinity. rasayanjournal.co.in Docking is widely used in virtual screening to identify potential drug candidates from large compound libraries and to generate hypotheses about how a molecule like this compound might interact with a specific biological target. biorxiv.org

Molecular Dynamics (MD) Simulations offer a more detailed view of the dynamic behavior of a molecular system over time. wikipedia.org An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.govnih.gov For a compound like this compound complexed with a protein, an MD simulation can assess the stability of the docked pose, reveal key protein-ligand interactions, and characterize the conformational changes in both the ligand and the protein upon binding. mdpi.com While these computational tools are powerful, their application to this compound specifically has not been widely documented, likely pending the identification of a definitive biological target.

Table 3: Comparison of Molecular Docking and Molecular Dynamics

Feature Molecular Docking Molecular Dynamics (MD)
Primary Goal Predict the binding pose and affinity of a ligand to a receptor. bhu.ac.in Simulate the time-dependent behavior and motion of a molecular system. wikipedia.org
Treatment of Time Static snapshot; does not explicitly model time. Dynamic; simulates a trajectory over a period of time (picoseconds to microseconds). nih.gov
Flexibility Typically treats the ligand as flexible and the receptor as rigid or partially flexible. Both ligand and receptor are fully flexible, including solvent molecules. nih.gov
Computational Cost Relatively fast; suitable for screening millions of compounds. Computationally intensive; typically used for detailed study of a few systems. wikipedia.org

| Key Output | Ranked binding poses and estimated binding energies. rasayanjournal.co.in | A trajectory of atomic coordinates, energies, and forces over time. mdpi.com |

Chemoinformatics and Data Mining for Structure-Activity Landscape Analysis

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. github.io A key application in drug discovery is the analysis of Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity.

Structure-Activity Landscape Analysis provides a visual and quantitative way to represent SAR. researchgate.net In this approach, compounds are mapped in a "chemical space" where the axes represent structural similarity and biological activity. A powerful tool for this analysis is the Structure-Activity Landscape Index (SALI). blogspot.com The SALI value for a pair of molecules is calculated as the change in their activity divided by their structural dissimilarity. blogspot.comscielo.org.mx A high SALI value indicates an "activity cliff," where a minor change in chemical structure leads to a large drop or gain in biological activity. redalyc.org Identifying these cliffs is crucial as it highlights parts of the molecule that are critical for its interaction with the target. blogspot.com

Data mining techniques are used to systematically explore these landscapes, identify patterns, and build predictive SAR models. researchgate.net This type of analysis requires a dataset containing a series of structurally related analogs of a lead compound, along with their measured biological activities. For this compound, a comprehensive chemoinformatic and structure-activity landscape analysis would necessitate the synthesis and biological testing of a library of its derivatives. Currently, such extensive SAR data for this compound is not available in the public domain.

Table 4: Key Concepts in Chemoinformatics for SAR Analysis

Term Definition Application
Chemical Space A multi-dimensional space where each molecule is represented as a point, defined by its structural or physicochemical properties. Visualizing the diversity and relationships within a compound library.
Molecular Fingerprints Bit strings that encode the structural features of a molecule, used to quantify similarity. Calculating structural similarity or dissimilarity between molecules for landscape analysis. scielo.org.mx
Activity Cliff A pair of structurally similar compounds that exhibit a large difference in biological activity. Pinpointing key structural modifications that govern biological activity. redalyc.org

| SALI | (Structure-Activity Landscape Index) A metric used to quantitatively identify activity cliffs. | Systematically scanning a dataset to find the most significant SAR points. blogspot.com |

Future Research Directions and Translational Potential Academic Focus

Exploration of Uncharacterized Biological Activities

Hyperaspine is a member of the coccinellid alkaloids, a class of compounds known for their role in chemical defense against predators. researchgate.netnih.gov The primary known function of many such alkaloids is deterrence. nottingham.ac.uk However, the full spectrum of this compound's bioactivity has not been systematically investigated. Future research should extend beyond its repellent properties to explore other potential pharmacological activities.

A number of ladybird alkaloids have demonstrated a range of biological effects, including antimicrobial and cytotoxic activities. researchgate.net For instance, the alkaloid adaline, produced by Adalia bipunctata, has been studied for its deterrent capabilities. biologists.com Given the structural novelty of this compound's 3-oxaquinolizidine skeleton, it is plausible that it interacts with unique biological targets, warranting a broad screening approach. researchgate.netresearchgate.net Initial investigations could involve assessing its efficacy against a panel of pathogenic bacteria and fungi, as well as its cytotoxic effects on various cancer cell lines.

Table 1: Potential Areas for Biological Activity Screening of this compound

Activity Class Potential Targets/Assays Rationale
AntimicrobialGram-positive and Gram-negative bacteria, pathogenic fungiCommon activity for defensive alkaloids.
CytotoxicPanel of human cancer cell lines (e.g., NCI-60)To identify potential anti-cancer properties.
NeuromodulatoryNicotinic acetylcholine (B1216132) receptors (nAChRs)A known target for other insect-derived alkaloids. nottingham.ac.uk
Anti-inflammatoryAssays for inhibition of inflammatory mediators (e.g., NO, cytokines)To explore potential immunomodulatory effects.

Design and Synthesis of Novel this compound Analogs with Enhanced Specificity

The total synthesis of this compound has been accomplished through various routes, demonstrating the feasibility of accessing its complex architecture. acs.orgncsu.edu A logical next step is the rational design and synthesis of novel analogs to probe structure-activity relationships (SAR). By systematically modifying the functional groups and stereocenters of the this compound scaffold, it may be possible to develop derivatives with enhanced potency and selectivity for specific biological targets. nih.gov

For example, modifications to the pyrrole-2-carboxylate moiety or the alkyl side chain could significantly impact biological activity. researchgate.net The synthesis of a focused library of this compound analogs would be a crucial step in identifying the key structural features required for a desired biological effect and could lead to the development of more potent and selective compounds.

Table 2: Proposed Modifications for this compound Analog Synthesis

Modification Site Proposed Changes Objective
Pyrrole-2-carboxylateReplacement with other aromatic or heterocyclic groupsInvestigate the role of this ester in target binding.
Pentyl side chainVariation in chain length, introduction of unsaturation or branchingDetermine the influence of lipophilicity on activity.
3-Oxaquinolizidine coreAlteration of stereochemistry at specific centersProbe the importance of the 3D structure for bioactivity.
Hydroxyl groupEsterification, etherification, or removalAssess the role of the hydroxyl group in hydrogen bonding.

Unraveling the Full Biosynthetic Pathway and Associated Enzymes

The biosynthesis of most ladybird alkaloids is thought to occur de novo within the insect. researchgate.net Studies on related alkaloids, such as adaline and coccinelline, suggest a biosynthetic route involving fatty acid and polyketide pathways, with glutamine being a likely nitrogen source. zin.runih.gov The biosynthesis of quinolizidine (B1214090) alkaloids in plants, which share some structural similarities, proceeds from L-lysine via cadaverine. nih.gov

For this compound, a detailed biosynthetic pathway remains to be elucidated. Future research should focus on identifying the specific enzymes and genetic machinery responsible for its construction in Hyperaspis campestris. This could be achieved through a combination of isotopic labeling studies and transcriptomic analysis of the beetle's fat body, where alkaloid biosynthesis is known to occur. nih.gov Unraveling this pathway could enable the heterologous expression of the biosynthetic genes in microbial hosts for sustainable production of this compound and its precursors.

Table 3: Hypothetical Steps in this compound Biosynthesis

Proposed Step Precursor(s) Putative Enzyme Class
Initial condensationFatty acid derivative, amino acid (e.g., glutamine)Polyketide synthase/Fatty acid synthase-like enzymes
CyclizationLinear precursorCyclase
HydroxylationOxaquinolizidine coreCytochrome P450 monooxygenase
EsterificationHydroxylated intermediate, pyrrole-2-carboxylic acidAcyltransferase

Development of Chemical Probes for Target Validation

To fully understand the mechanism of action of this compound, the development of chemical probes is essential. rjeid.com A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing for the investigation of that protein's function in a biological system. nih.govresearchgate.net Natural products themselves often serve as excellent starting points for the design of such probes. nih.gov

A this compound-based chemical probe could be synthesized by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, or a reactive group for covalent labeling of the target protein. frontiersin.org Such probes would be invaluable for identifying the direct molecular targets of this compound in cells and tissues, a critical step in validating its therapeutic potential. nih.gov

Table 4: Strategies for this compound-Based Chemical Probe Development

Probe Type Modification Application
Affinity-based probeAttachment of a biotin tagTarget protein pull-down and identification.
Activity-based probeIncorporation of a photoreactive or electrophilic groupCovalent labeling of the target protein's active site.
Fluorescent probeConjugation with a fluorophoreVisualization of the subcellular localization of the target.

Integration of Omics Data for Systems-Level Understanding of this compound's Biological Roles

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools for obtaining a holistic view of the biological effects of a natural product. omicstutorials.comnih.gov By treating cells or model organisms with this compound and analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can gain a systems-level understanding of its biological roles. frontiersin.orgmaxapress.comijpsr.com

This multi-omics approach can help to identify the cellular pathways modulated by this compound, uncover potential off-target effects, and generate new hypotheses about its mechanism of action. nih.gov Integrating these large datasets can reveal the complex interplay of molecular events triggered by this compound, providing a comprehensive picture of its impact on the biological system.

Table 5: Omics Approaches for Studying this compound

Omics Technology Information Gained Potential Insights
Transcriptomics (RNA-seq)Changes in gene expressionIdentification of signaling pathways affected by this compound.
Proteomics (Mass Spectrometry)Changes in protein abundance and post-translational modificationsElucidation of direct and indirect protein targets.
Metabolomics (NMR, Mass Spectrometry)Alterations in metabolite profilesUnderstanding the impact on cellular metabolism.
Integrated Multi-OmicsA holistic view of cellular responseComprehensive understanding of the mechanism of action.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying Hyperaspine's mechanism of action?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of your question. For example:

  • Feasible : Ensure access to this compound samples and validated assays.
  • Novel : Identify gaps via a systematic literature review (e.g., inconsistent reports on its binding affinity).
  • Ethical : Adhere to preclinical guidelines for compound handling (e.g., NIH animal protocols ).
  • Relevant : Align with current trends in neuropharmacology or molecular biology.
  • Tools : Employ the PICO framework (Population, Intervention, Comparison, Outcome) if studying therapeutic effects.
    • Reference :

Q. What are the best practices for conducting a literature review on this compound?

  • Methodological Answer :

Search Strategy : Use databases like PubMed/Scopus with keywords: "this compound AND (mechanism OR synthesis OR toxicity)". Limit results to the last 5 years but include seminal older works .

Screening : Apply PRISMA guidelines to filter studies by quality (e.g., peer-reviewed journals, robust methodologies).

Synthesis : Create a comparative table of findings (e.g., IC50 values, experimental models used) to highlight inconsistencies.
Example Table :

StudyModel SystemIC50 (nM)Key FindingLimitations
A (2023)In vitro (HEK cells)12.3Binds to NMDA receptorsNo in vivo validation
B (2024)Mouse cortical neurons45.6Dose-dependent neuroprotectionSmall sample size
  • Reference :

Q. How to design an initial experimental protocol for this compound's biochemical characterization?

  • Methodological Answer :

  • Objective : Define primary endpoints (e.g., receptor binding affinity, metabolic stability).
  • Controls : Include positive/negative controls (e.g., known NMDA agonists/antagonists).
  • Replication : Plan triplicate experiments to assess variability .
  • Ethics : Submit protocols for IRB/IACUC approval if using animal models .
    • Reference :

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported pharmacological effects across studies?

  • Methodological Answer :

Triangulation : Cross-validate results using multiple methods (e.g., electrophysiology + molecular docking simulations).

Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., differences in solvent purity ).

Bias Assessment : Use tools like ROBINS-I to evaluate study design limitations (e.g., unblinded experiments) .

  • Reference :

Q. What statistical methods are recommended for validating this compound's dose-response relationships?

  • Methodological Answer :

  • Non-linear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA : Compare dose groups with post-hoc Tukey tests to control Type I errors.
  • Power Analysis : Predefine sample sizes to ensure adequate statistical power (α=0.05, β=0.2) .
    Example Output :
Dose (mg/kg)Response (%)SEMp-value vs. Control
1022.13.20.045
2048.74.10.001
  • Reference :

Q. How to ensure reproducibility in this compound synthesis and experimental results?

  • Methodological Answer :

  • Detailed Protocols : Publish step-by-step synthesis routes (e.g., reaction temperatures, purification methods) in supplementary materials .
  • Open Data : Share raw datasets and analysis code via repositories like Zenodo.
  • Collaborative Validation : Partner with independent labs to replicate key findings .
    • Reference :

Q. What interdisciplinary approaches can address gaps in this compound's pharmacokinetic profile?

  • Methodological Answer :

  • Computational Modeling : Predict ADMET properties using tools like SwissADME.
  • Microphysiological Systems : Use organ-on-a-chip models to simulate human metabolism .
  • Multi-omics Integration : Combine transcriptomic and proteomic data to identify off-target effects .
    • Reference :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.